2-phenoxy-N-(2-pyridinylmethyl)acetamide
Description
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27g/mol |
IUPAC Name |
2-phenoxy-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C14H14N2O2/c17-14(11-18-13-7-2-1-3-8-13)16-10-12-6-4-5-9-15-12/h1-9H,10-11H2,(H,16,17) |
InChI Key |
HNJIUYDXPFZRRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=N2 |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of Selected Acetamide Derivatives
Pharmacological and Binding Activities
Antimicrobial and Antifungal Activity
- Compound 47 and 48 (): Exhibit strong activity against gram-positive bacteria (e.g., Staphylococcus aureus) due to benzo[d]thiazole sulfonyl and piperazine groups. Their MIC values range from 2–8 µg/mL, outperforming standard drugs like ampicillin .
- This compound: While direct antimicrobial data are unavailable, its pyridine moiety may enhance membrane penetration, similar to pyridine-containing derivatives like 5RGZ (SARS-CoV-2 protease IC50: −22 kcal/mol binding affinity) .
α-Synuclein Fibril Binding
- Compound 66 (): A lead compound with IC50 = 9.49 nM against α-synuclein fibrils. Structural optimization revealed that para-substitution on the phenyl ring (e.g., bromo in 73 ) improved affinity by 10-fold compared to methoxy-substituted analogues. Replacement of the B-ring with oxadiazole abolished activity, highlighting the critical role of the isoxazole heterocycle .
Cytotoxic Activity
- Compound Gb and Gc (): Demonstrated moderate cytotoxicity against MCF-7 breast cancer cells (IC50: 25–50 µM). Fluorine and chlorine substituents enhanced activity by increasing electrophilicity and DNA interaction .
Structure-Activity Relationships (SAR)
- Pyridine vs. Isoxazole : Pyridine-containing derivatives (e.g., 5RGZ ) show higher binding flexibility in enzymatic pockets compared to rigid isoxazole-based compounds like 67 .
- Halogen Substitution : Chlorine or fluorine at the phenyl ring (e.g., Gc , 15 ) improves metabolic stability and target affinity via hydrophobic interactions .
- Phenoxy Group: Enhances lipophilicity, critical for blood-brain barrier penetration in neurodegenerative targets (e.g., α-synuclein binders) .
Key Research Findings and Gaps
- Optimization Potential: The pyridinylmethyl group in this compound offers unexplored opportunities for derivatization, such as introducing para-substituents (e.g., bromo or methoxy) to mimic the enhanced α-synuclein binding seen in 73 .
- Contradictions : While pyridine rings generally improve binding (e.g., 5RGZ ), their replacement in 68 () reduced α-synuclein affinity, suggesting context-dependent SAR .
- Data Gaps: Limited direct pharmacological data exist for this compound, necessitating further studies on its antimicrobial, anticancer, and neurodegenerative applications.
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